GW 441756

Description

Overview of GW 441756 as a Research Tool

This compound is a small molecule inhibitor belonging to the oxindole (B195798) series of compounds. apexbt.com It is recognized for its high potency and selectivity for the Nerve Growth Factor (NGF) receptor, tyrosine kinase A (TrkA). tocris.com The primary mechanism of action for this compound is the inhibition of the kinase activity of TrkA, which in turn blocks downstream signaling pathways. aacrjournals.org This inhibition prevents the autophosphorylation of the receptor that normally occurs upon binding of its ligand, NGF. frontiersin.org

The potency of this compound is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) for TrkA, which is consistently reported to be 2 nM. medchemexpress.comselleckchem.comabcam.com Its selectivity is a key feature, displaying significantly less activity against other kinases. This high degree of selectivity makes it an excellent tool for specifically interrogating the functions of TrkA without the confounding effects of off-target inhibition. tocris.com For instance, its IC50 values for kinases like cRaf1 and CDK2 are substantially higher, in the micromolar range, indicating over 100-fold selectivity for TrkA. apexbt.comtocris.comselleckchem.com

Table 1: Kinase Inhibitory Profile of this compound

| Kinase | IC50 |

|---|---|

| TrkA | 2 nM medchemexpress.comselleckchem.comabcam.com |

| c-Raf1 | >12 µM apexbt.com |

| CDK2 | >7 µM apexbt.com |

Historical Context of TrkA Inhibitor Discovery and Development

The development of kinase-directed therapies has been a major focus in medicine since the success of inhibitors like imatinib (B729) for chronic myelogenous leukemia. nih.govtargetedonc.com This spurred research into other kinase targets involved in disease, including the Tropomyosin receptor kinase (TRK) family. The TRK family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases crucial for the development and function of the nervous system. nih.govtrkeducation.com

The discovery that NTRK genes (which encode TRK receptors) can fuse with other genes to create potent oncogenic drivers was a pivotal moment. aacrjournals.orgnih.govnih.govtandfonline.com These NTRK gene fusions, found in a wide array of adult and pediatric tumors, lead to ligand-independent, constitutive activation of the TRK kinase, promoting cell proliferation and survival. aacrjournals.orgtandfonline.comnih.gov This finding established TRK receptors as significant targets for anti-cancer drug development. nih.gov

The pursuit of TRK inhibitors evolved from early, less selective compounds to highly specific molecules. trkeducation.com This progression led to the development and eventual FDA approval of first-generation inhibitors like Larotrectinib (B560067) and Entrectinib (B1684687) for tumors with NTRK fusions, heralding an era of "tumor-agnostic" therapies. targetedonc.comtandfonline.comnih.gov Within this broader context, compounds like this compound were developed as specific research tools to explore the fundamental biology of TrkA signaling and validate it as a therapeutic target. Subsequently, second-generation inhibitors such as Selitrectinib (B610772) and Repotrectinib (B610555) were developed to address acquired resistance to the first-generation drugs. targetedonc.comnih.gov

Significance of TrkA Inhibition in Biological Systems

Inhibition of TrkA has profound effects on various biological processes due to the central role of the TrkA signaling pathway. In the nervous system, the interaction between Nerve Growth Factor (NGF) and TrkA is essential for the survival, differentiation, growth, and maintenance of neurons. frontiersin.orgabcam.comnih.gov Consequently, inhibiting this pathway can be used to study neuronal development and plasticity.

The significance of TrkA inhibition is particularly pronounced in pathology. In many cancers, the aberrant signaling from NTRK fusion proteins drives tumor growth and survival by activating downstream pathways like the RAS/MAPK and PI3K/AKT pathways. aacrjournals.orgnih.govnih.gov Blocking TrkA activity with an inhibitor like this compound can suppress the proliferation of cancer cells and induce apoptosis, or programmed cell death. apexbt.comselleckchem.comnih.gov

Furthermore, the NGF-TrkA pathway is a key mediator of pain signaling. abcam.comnih.gov This has made TrkA an attractive target for developing novel analgesics. In research settings, inhibitors are used to explore the mechanisms of pain perception and the role of NGF/TrkA in neuronal sensitization. tocris.com Studies have also implicated TrkA signaling in perineural invasion by cancer cells, a process that contributes to tumor recurrence and pain; inhibition of TrkA has been shown to reduce this invasive potential. nih.gov

Research Trajectories and Emerging Applications of this compound

This compound has been employed in a diverse range of research studies to elucidate the function of TrkA in various cellular contexts. Its applications have provided valuable insights into neurobiology and oncology.

In neurobiological research, this compound has been used to demonstrate the necessity of TrkA signaling for neurite outgrowth. Studies have shown that it can abolish NGF-induced neurite formation in PC12 cells and spinal cord neurons. medchemexpress.com

In oncology, the compound has been instrumental in demonstrating the anti-proliferative and pro-apoptotic effects of TrkA inhibition. For example, in human muscle sarcoma cells, this compound dose-dependently suppressed neoplastic proliferation and increased apoptosis by elevating levels of caspase-3. apexbt.com Similarly, in Ewing sarcoma cell lines, this compound reduced cell proliferation. nih.gov Research on pancreatic cancer has shown that treatment with this compound reduces the proliferation and migration of cancer cells and inhibits their ability to migrate towards dorsal root ganglia, suggesting a role in blocking neural invasion. nih.gov

Emerging research has also explored the role of TrkA in other conditions. For instance, this compound was used in a study involving an Alzheimer's disease mouse model, where it was found to increase the level of soluble amyloid precursor protein α (sAβPPα). apexbt.com

Table 2: Selected Research Applications of this compound

| Research Area | Model System | Key Finding | Reference(s) |

|---|---|---|---|

| Neurobiology | Spinal cord neurons, PC12 cells | Abolished BmK NSPK-induced and NGF-induced neurite outgrowth. | medchemexpress.com |

| Oncology (Sarcoma) | Human muscle sarcoma cell line (HTB114) | Suppressed neoplastic proliferation and induced apoptosis in a dose-dependent manner. | apexbt.com |

| Oncology (Ewing Sarcoma) | Human Ewing sarcoma cell lines (RD-ES, SK-ES-1) | Reduced tumor cell proliferation with IC50 values of 1.94 µM and 1.13 µM, respectively. | nih.gov |

| Oncology (Pancreatic Cancer) | Pancreatic cancer cells (Mia PaCa2) | Reduced proliferation, migration, and invasion towards dorsal root ganglia. | nih.gov |

| Neurodegenerative Disease | Alzheimer's disease mouse model (PDAPP J20) | Increased the level of sAβPPα. | apexbt.com |

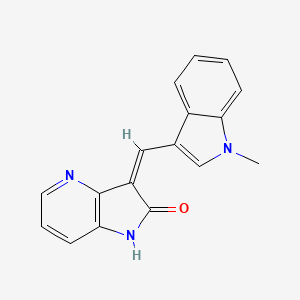

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNQLECPAXXYTR-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001127130 | |

| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504433-24-3 | |

| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504433-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action and Molecular Interactions of Gw 441756

Interaction with Nerve Growth Factor (NGF) Signaling Pathway

Modulation of Downstream Signaling Pathways

As a potent TrkA inhibitor, GW 441756 modulates several critical downstream signaling pathways that are typically regulated by TrkA activity. The inhibition of TrkA by this compound consequently impacts pathways involved in cell survival, proliferation, and apoptosis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in regulating diverse cellular processes, including cell proliferation, differentiation, and survival plos.org. TrkA, the primary target of this compound, actively participates in the MAPK/ERK pathway, contributing to cellular survival and growth abcam.commedchemexpress.com. By inhibiting TrkA, this compound is understood to modulate the activity of this pathway, thereby influencing the cellular responses that are dependent on TrkA-mediated MAPK/ERK signaling.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another fundamental intracellular signaling cascade that plays a vital role in regulating cell growth, proliferation, survival, and metabolism qiagen.comsysmex-inostics.com. TrkA is known to be involved in the PI3K/Akt pathway, with its signaling connecting closely with proteins such as Akt to support cell survival and growth abcam.com. The inhibition of TrkA by this compound is therefore expected to modulate the activity of the PI3K/Akt pathway, impacting cellular processes that rely on TrkA's input into this cascade caymanchem.commedchemexpress.comlarvol.com.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK)-Signal Transducers and Activators of Transcription (STAT) signaling pathway is critical for transmitting extracellular signals to the nucleus, regulating gene transcription involved in proliferation, differentiation, and immune responses dupuytrens.orghtct.com.br. TrkA participates in the JAK-STAT signaling pathway abcam.com. Consequently, the inhibitory action of this compound on TrkA is likely to influence the activation and downstream effects of the JAK-STAT pathway that are mediated by TrkA.

Caspase-3 Activation

Research findings indicate that this compound produces a relevant increase in caspase-3 activity selleckchem.comselleckchem.comkarebaybio.com. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation leads to the cleavage of various cellular proteins, ultimately resulting in programmed cell death tocris.com. This direct effect on caspase-3 activation highlights this compound's role in promoting apoptosis.

γH2AX Production Blockade

This compound has been shown to block TrkA-mediated γH2AX production in cells overexpressing TrkA selleckchem.comselleckchem.comkarebaybio.com. γH2AX (phosphorylated H2AX) is a marker of DNA double-strand breaks and is involved in DNA repair, cell cycle checkpoints, and apoptosis nih.govresearchgate.net. While this compound effectively downregulates TrkA's ability to induce γH2AX production in the absence of DNA damage inducers, it was noted that it did not suppress γH2AX production during DNA damage induced by doxorubicin (B1662922) treatment nih.gov. This suggests that while this compound can interfere with TrkA-dependent γH2AX production, its effect on γH2AX in the context of broader DNA damage responses may be limited or specific to TrkA-mediated mechanisms nih.gov.

Cellular Mechanisms of Action

At the cellular level, the inhibitory effects of this compound on TrkA translate into several observable mechanisms. This compound can specifically block TrkA-induced cell death in a dose-dependent manner selleckchem.comselleckchem.com. This compound is known to induce apoptosis, a form of programmed cell death, in various cellular contexts selleckchem.comselleckchem.comkarebaybio.commedchemexpress.com. This pro-apoptotic effect is linked to its ability to increase caspase-3 activation selleckchem.comselleckchem.comkarebaybio.com.

Furthermore, this compound has been shown to upregulate the expression of the p75NTR receptor karebaybio.com. It can also eliminate BmK NSPK-induced neurite outgrowth and inhibit nerve growth factor-induced neurite outgrowth, indicating its impact on neuronal differentiation and development medchemexpress.com. In some contexts, this compound has been observed to reduce cell proliferation . Interestingly, in models of Alzheimer's disease, treatment with this compound has been reported to paradoxically increase soluble amyloid-β protein precursor alpha (sAβPPα) and the sAβPPα to Aβ ratio, suggesting a complex role in neurodegenerative processes nih.gov.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, by increasing caspase-3 activity. wikipedia.org This effect is consistent with the understanding that TrkA typically mediates cell survival and prevents apoptosis. uni.lu By inhibiting TrkA, this compound disrupts these pro-survival signals, thereby leading to the induction of cellular demise. In specific experimental contexts involving TrkA-overexpressing cells, this compound has also been observed to block TrkA-mediated γH2AX production and apoptosis, suggesting a complex interplay where TrkA activity itself can, under certain conditions, contribute to cell death, and its inhibition by this compound can mitigate this. wikipedia.org Furthermore, TrkA has been identified as a dependence receptor capable of inducing neuronal death in the absence of NGF, and this compound's interference with TrkA activity may play a role in modulating this process.

Reduction of Cell Proliferation

This compound effectively reduces the proliferation of various cancer cell lines. In studies on Ewing sarcoma (ES) cells, this compound significantly decreased proliferation in both SK-ES-1 and RD-ES cell lines across a range of concentrations. For SK-ES-1 cells, proliferation was reduced at doses from 0.1 μM (p < .01) to 15 μM (p < .001), with an IC50 of 1.13 μM. uni-freiburg.de Similarly, in RD-ES cells, significant reductions were observed from 1 μM (p < 0.05) to 15 μM (p < .001), with an IC50 of 1.94 μM. uni-freiburg.de The inhibitory effect on proliferation was further enhanced when this compound was combined with Ana-12, a TrkB selective inhibitor, in ES cells. uni-freiburg.de

Beyond Ewing sarcoma, this compound has been shown to inhibit the proliferation of neural cells in pancreatic cancer studies and to reduce the proliferation of pancreatic cancer cells in vitro. In castration-resistant prostate cancer (CRPC) cell lines, including C4-2B, DU145, and PC3, this compound inhibited NGF-induced proliferation.

Table 1: Effect of this compound on Cell Proliferation

| Cell Line | Concentration Range (μM) | Observed Effect on Proliferation | IC50 (μM) | Citation |

| SK-ES-1 | 0.1 - 15 | Reduced (p < .01 to p < .001) | 1.13 | uni-freiburg.de |

| RD-ES | 1 - 15 | Reduced (p < 0.05 to p < .001) | 1.94 | uni-freiburg.de |

| Neural cells (pancreatic cancer context) | Not specified | Inhibited | Not specified | |

| Pancreatic cancer cells (in vitro) | Not specified | Reduced | Not specified | |

| C4-2B (CRPC) | 1 | Inhibited NGF-induced proliferation | Not specified | |

| DU145 (CRPC) | 1 | Inhibited NGF-induced proliferation | Not specified | |

| PC3 (CRPC) | 1 | Inhibited NGF-induced proliferation | Not specified |

Impact on Cell Migration and Invasion

This compound significantly impacts cell migration and invasion by inhibiting these processes in various cancer models. It has been demonstrated to inhibit the migration of neural cells and to significantly reduce NGF-induced migration and invasiveness in CRPC cell lines, including C4-2B, DU145, and PC3. Specifically, in prostate cancer cell migration assays, NGF increased migrating cells by approximately 2- to 3.2-fold, and this compound significantly inhibited this NGF-induced effect. Similarly, in invasion assays using Matrigel-coated chambers, NGF increased invading CRPC cells by about 2-fold, which was significantly inhibited by this compound.

In pancreatic cancer, this compound reduced the migratory ability of Mia PaCa2 cells towards dorsal root ganglia (DRGs), indicating its role in blocking neural invasion. Furthermore, in triple-negative breast cancer (TNBC) cells (MDA-MB-453), this compound inhibited NGF-induced migration and invasion, with NGF increasing migrating and invading cells by approximately 2.6- and 2.7-fold, respectively, and this compound reversing these effects. These findings highlight this compound's potential in suppressing metastatic characteristics of cancer cells.

Table 2: Effect of this compound on Cell Migration and Invasion

| Cell Type/Context | Assay Type | Observed Effect | Citation |

| Neural cells (pancreatic cancer context) | Not specified | Inhibited migration | |

| C4-2B (CRPC) | Boyden's chamber (migration/invasion) | Significantly inhibited NGF-induced migration (~2-fold increase by NGF) and invasiveness (~2-fold increase by NGF) | |

| DU145 (CRPC) | Boyden's chamber (migration/invasion) | Significantly inhibited NGF-induced migration (~1.9-fold increase by NGF) and invasiveness (~2-fold increase by NGF) | |

| PC3 (CRPC) | Boyden's chamber (migration/invasion), Wound scratch test | Significantly inhibited NGF-induced migration (~3.2-fold increase by NGF) and invasiveness | |

| Mia PaCa2 (Pancreatic cancer) | Co-culture with DRGs | Reduced migratory ability | |

| MDA-MB-453 (TNBC) | Migration/Invasion assays | Inhibited NGF-induced migration (~2.6-fold increase by NGF) and invasion (~2.7-fold increase by NGF) |

Academic Research Applications and Methodologies Utilizing Gw 441756

Neurobiology and Neuroscience Research

TrkA plays a pivotal role in the nervous system, mediating essential functions such as neuronal survival, differentiation, and the prevention of apoptosis. abcam.com GW 441756 has been extensively utilized to investigate these TrkA-dependent processes.

Neuronal Differentiation and Survival Studies

Research has demonstrated this compound's capacity to inhibit nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. medchemexpress.complos.org Specifically, a concentration of 1 µM this compound applied for 4 hours was found to inhibit NGF-induced neurite outgrowth in PC12 cells. medchemexpress.com Furthermore, the compound has been shown to completely inhibit the enhancement of NGF-induced neurite outgrowth by rivastigmine (B141) in PC12 cells when pre-incubated with 1 µM this compound for 4 hours. plos.orgresearchgate.net Beyond neurite outgrowth, TrkA signaling, which is targeted by this compound, is integral to neuronal cell differentiation and apoptosis prevention. abcam.com Studies indicate that this compound can block TrkA-induced cell death in a dose-dependent manner. TrkA also participates in crucial signaling pathways such as MAPK/ERK and PI3K/Akt, which are fundamental for supporting cellular survival and growth. abcam.com

Table 1: Effects of this compound on Neuronal Differentiation and Survival

| Cell Type / Model | Treatment Concentration & Duration | Observed Effect | Reference |

| PC12 cells | 1 µM (4 hours) | Inhibits NGF-induced neurite outgrowth | medchemexpress.com |

| PC12 cells | 1 µM (4 hours) + NGF + Rivastigmine (24 hours) | Completely inhibits Rivastigmine-mediated enhancement of NGF-induced neurite outgrowth | plos.orgresearchgate.net |

| U2OS cells | Dose-dependent | Blocks TrkA-induced cell death |

Investigation of Neurodegenerative Diseases

TrkA and its associated signaling pathways are relevant in the context of various neurodegenerative disorders. abcam.com this compound serves as a key tool in investigating these complex disease mechanisms.

This compound has been instrumental in clarifying the role of TrkA in amyloid-β protein precursor (AβPP) cleavage in neuroglioma cells. caymanchem.com Research indicates that overexpression of TrkA leads to increased AβPP-C31 levels and enhanced cell death. nih.govresearchgate.net Significantly, this compound was found to block this TrkA-induced AβPP-C31 cleavage. nih.gov In in vivo studies using PDAPP transgenic mice, treatment with this compound resulted in an increase in soluble AβPPα (sAβPPα) levels and an elevated sAβPPα to Aβ ratio in the hippocampus. nih.gov These findings suggest that TrkA inhibition, rather than NGF activation, could represent a novel therapeutic strategy for Alzheimer's disease, potentially counteracting hyperactive signaling due to reduced retrograde transport of NGF-TrkA complexes. nih.gov This highlights a paradoxical effect of TrkA inhibition in certain Alzheimer's disease models. caymanchem.comnih.gov

Table 2: Effects of this compound on Amyloid-β Protein Precursor Cleavage in Alzheimer's Disease Models

| Model / Cell Type | Treatment | Observed Effect | Reference |

| CHO cells overexpressing AβPP | This compound | Blocked TrkA-induced AβPP-C31 cleavage | nih.gov |

| PDAPP transgenic mice | 10 mg/kg/day this compound (Sub-Q for 5 days) | Increased sAβPPα level and sAβPPα to Aβ ratio in hippocampus | nih.gov |

Congenital Insensitivity to Pain with Anhidrosis (CIPA), also known as hereditary sensory and autonomic neuropathy type IV, is a rare autosomal recessive disorder primarily characterized by insensitivity to pain and inability to sweat. banglajol.infodovepress.comjournalmsr.com The pathogenesis of CIPA is strongly linked to mutations in the neurotrophic tyrosine kinase receptor type 1 (NTRK1) gene, which encodes the TrkA receptor. banglajol.infodovepress.comjournalmsr.comnih.gov TrkA's crucial involvement in CIPA underscores its importance in neural health and pain perception. abcam.com As a potent TrkA inhibitor, this compound serves as a valuable research tool to understand the broader neurobiological functions of TrkA. For instance, studies using this compound have shown its ability to eliminate BmK NSPK-induced neurite outgrowth in spinal cord neurons, contributing to the understanding of TrkA's role in neurite development and its potential relevance to conditions affecting neural pathways. dntb.gov.ua

Spinal Cord Neuron Studies

This compound has been applied in studies involving spinal cord neurons to elucidate TrkA's role in neurite outgrowth. At a concentration of 1 µM for 48 hours, this compound was found to abolish BmK NSPK-induced neurite outgrowth in spinal cord neurons. medchemexpress.comdntb.gov.ua Additionally, in dorsal root ganglia (DRG) neurons, pretreatment with 1 µM this compound significantly attenuated the amplification of ASIC3-like currents induced by NGF. researchgate.net

Oligodendrocyte Precursor Cell Research

This compound has been utilized in research investigating the differentiation and survival of oligodendrocyte precursor cells (OPCs), which are crucial for myelination in the central nervous system. Nerve growth factor (NGF) is recognized as essential for OPC differentiation. researchgate.net In studies examining OPCs under hypoxia/ischemia conditions, this compound (1 µM) was used to investigate the protective effects of NGF. frontiersin.orgnih.gov While lower concentrations (0.1 µM) of this compound did not affect OPC viability, higher concentrations (1 µM and 10 µM) resulted in an increase in the percentage of condensed nuclei, indicating induced cell death in OPC cultures. researchgate.netfrontiersin.orgnih.gov Furthermore, cytotoxic concentrations of this compound led to an increase in GFAP-positive cells, suggesting specific oligodendrocyte lineage cell death. frontiersin.orgnih.gov The NGF-induced increase in phosphorylated AKT in the nucleus of OPCs was completely inhibited by 1 µM this compound. frontiersin.org

Table 3: Effects of this compound on Oligodendrocyte Precursor Cells (OPCs)

| Cell Type / Model | Treatment Concentration | Observed Effect | Reference |

| OPCs | 0.1 µM | No effect on cell viability | frontiersin.orgnih.gov |

| OPCs | 1 µM | Increased percentage of condensed nuclei (cell death) | researchgate.netfrontiersin.orgnih.gov |

| OPCs | 10 µM | Increased percentage of condensed nuclei (cell death); increased GFAP-positive cells | researchgate.netfrontiersin.orgnih.gov |

| OPCs | 1 µM + NGF (in OGD conditions) | Totally inhibited NGF-induced increase of phosphorylated AKT in the nucleus | frontiersin.org |

Oncology Research

This compound's role in oncology research is largely attributed to its ability to modulate TrkA signaling pathways, which are often aberrantly activated in various cancers. TrkA activation is known to stimulate downstream mediators such as the Mitogen-Activated Protein Kinase (MAPK), Phospholipase C gamma (PLCγ), and Phosphoinositide 3-kinase (PI3K) pathways, all of which are crucial for cell growth, differentiation, metastasis, and survival cdutcm.edu.cn. By inhibiting TrkA, this compound can disrupt these critical oncogenic processes, leading to anti-neoplastic effects uni-freiburg.de.

Cancer Cell Proliferation and Metastasis Inhibition

Research has extensively documented this compound's capacity to inhibit cancer cell proliferation and metastasis across various in vitro and in vivo models.

Proliferation Inhibition: In human muscle sarcoma HTB114 cells, this compound induced a dose-dependent decrease in neoplastic proliferation and concurrently increased apoptosis nih.gov. This effect was observed at a lower effective dosage (10 µM) compared to earlier TrkA inhibitors (50 µM) nih.gov. In Ewing Sarcoma, this compound effectively reduced the proliferation of SK-ES-1 cells with an IC₅₀ of 1.13 µM and RD-ES cells with an IC₅₀ of 1.94 µM after 72 hours of treatment cdutcm.edu.cn. For prostate cancer, this compound significantly impaired the mitogenic effect induced by NGF in castration-resistant prostate cancer (CRPC) cell lines, including C4-2B, DU145, and PC3 cells guidetopharmacology.orgnih.govsigmaaldrich.com. Furthermore, studies on pancreatic cancer cells demonstrated that this compound reduces their proliferation in vitro researchgate.netguidetopharmacology.org. It also inhibited the proliferation of Schwann cells and cholangiocarcinoma cells nih.gov.

The following table summarizes the inhibitory concentrations of this compound on cell proliferation in specific cancer cell lines:

| Cancer Type | Cell Line | Effect on Proliferation | IC₅₀ (µM) / Effective Dosage (µM) | Reference |

| Muscle Sarcoma | HTB114 | Decrease | 10 µM | nih.gov |

| Ewing Sarcoma | SK-ES-1 | Reduction | 1.13 µM | cdutcm.edu.cn |

| Ewing Sarcoma | RD-ES | Reduction | 1.94 µM | cdutcm.edu.cn |

| Prostate Cancer | C4-2B, DU145, PC3 | Impairment of NGF-induced | 1 µM (used in assays) | guidetopharmacology.orgsigmaaldrich.com |

| Pancreatic Cancer | Mia PaCa2 | Reduction | Not specified, dose-dependent | researchgate.netguidetopharmacology.org |

| Cholangiocarcinoma | SCs, CCLP-1, HuCCT1 | Inhibition | Not specified, dose-dependent | nih.gov |

Metastasis and Invasion Inhibition: In prostate cancer research, TrkA inhibition by this compound led to a significant reduction in prostate cancer cell colonization and metastasis in vivo in SCID mice injected with PC3 luciferase cells uni.luuni-freiburg.de. It also decreased the invasion of DU145 cells uni-freiburg.de. In pancreatic cancer, this compound effectively reduced the migratory ability of Mia PaCa2 cells towards dorsal root ganglia (DRGs), indicating a reduction in perineural invasion (PNI) researchgate.netguidetopharmacology.orgwikipedia.org. Additionally, it inhibited the invasion of Schwann cells and cholangiocarcinoma cells nih.gov.

Role in Various Cancer Types

Perineural invasion (PNI) is a critical pathological feature of pancreatic cancer, contributing significantly to tumor recurrence and associated pain researchgate.netguidetopharmacology.orgwikipedia.org. The Nerve Growth Factor (NGF) signaling pathway, particularly through its high-affinity receptor TrkA, is deeply implicated in PNI in pancreatic cancer researchgate.netguidetopharmacology.orgwikipedia.org. Studies have shown that this compound, acting as a TrkA kinase inhibitor, reduces both the proliferation and migration of pancreatic cancer cells in vitro researchgate.netguidetopharmacology.org. Specifically, it has been demonstrated to reduce the migratory capacity of Mia PaCa2 cells towards dorsal root ganglia (DRGs), which are key components in nerve invasion researchgate.netguidetopharmacology.orgwikipedia.org. Furthermore, pancreatic cancer cell-derived exosomes can promote nerve invasion by up-regulating the NGF/TrkA pathway, a process that this compound can reverse by down-regulating NGF/TrkA expression and inhibiting the proliferation and migration of neural cells. NGF has also been shown to promote the activity, colony growth, and invasion of Schwann cells, effects that are reversible by this compound nih.gov.

In prostate cancer, TrkA, a receptor tyrosine kinase, binds to NGF and activates downstream signaling pathways such as Ras/MAPK, PI3K, and PLCγ, which are known to promote cell survival, proliferation, and invasion uni.lu. The abundance of NGF in prostate cancer and the established link between TrkA and prostate cancer proliferation and metastasis highlight the therapeutic potential of TrkA inhibition uni.lu. In vivo studies utilizing SCID mice injected with PC3 luciferase cells demonstrated that this compound significantly reduced tumor metastasis uni.luuni-freiburg.de. In vitro, this compound was shown to impair NGF-induced DNA synthesis and proliferation in castration-resistant prostate cancer (CRPC) cell lines, including C4-2B, DU145, and PC3 guidetopharmacology.orgnih.govsigmaaldrich.com. It also effectively inhibited NGF-triggered migration and invasiveness in these CRPC cells guidetopharmacology.orgsigmaaldrich.com. Moreover, TrkA activation by NGF leads to MAPK and Akt activation in CRPC cells, a process that this compound successfully inhibits guidetopharmacology.orgsigmaaldrich.com.

Ewing Sarcoma (ES), an aggressive pediatric cancer, expresses neurotrophins such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), along with their receptors, TrkA and TrkB nih.govcdutcm.edu.cn. This compound, as a selective TrkA inhibitor, has been shown to decrease ES cell proliferation nih.govcdutcm.edu.cn. Specifically, it reduced the proliferation of SK-ES-1 cells with an IC₅₀ of 1.13 µM and RD-ES cells with an IC₅₀ of 1.94 µM after 72 hours of treatment cdutcm.edu.cn. Combining this compound with a TrkB inhibitor (Ana-12) or a pan-Trk inhibitor (K252a) resulted in more robust inhibition of cell proliferation, suggesting that Trk inhibition could be a promising therapeutic strategy for ES cdutcm.edu.cn. Furthermore, research indicates that Trk activity may influence the stemness of ES cells.

This compound has been instrumental in clarifying the role of TrkA in regulating gene expression within neuroblastoma cells tocris.com. TrkA is known to mediate the survival and differentiation of neurons through signaling initiated by NGF uni-freiburg.de. Proteomic analyses have utilized this compound to identify novel targets associated with TrkA-mediated tyrosine phosphorylation signaling pathways in SK-N-MC neuroblastoma cells, contributing to a deeper understanding of the molecular mechanisms at play in these aggressive tumors tocris.com.

Pharmacological Profile and Preclinical Investigations of Gw 441756

Pharmacokinetics and Pharmacodynamics in Preclinical Models

Pharmacokinetics While comprehensive pharmacokinetic (PK) profiles detailing absorption, distribution, metabolism, and excretion rates of GW 441756 in preclinical models are not extensively documented in the available literature, some insights into its in vivo application have been reported. This compound has been administered orally in mice or rats for research purposes . In studies involving PDAPP (J20) mice, brain levels of this compound were measured at 1, 2, 4, 6, and 8 hours in brain homogenates following subcutaneous (Sub-Q) treatment at a dose of 10 mg/kg, with analysis performed using LC/MS/MS nih.gov. This indicates its ability to achieve detectable levels in the brain following systemic administration, although detailed parameters like bioavailability or half-life are not provided.

Pharmacodynamics The pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of TrkA kinase activity, leading to downstream effects on various cellular processes:

TrkA Inhibition and Selectivity: this compound acts as a potent TrkA inhibitor with an IC50 of 2 nM tocris.comfishersci.ptcaymanchem.commybiosource.comselleckchem.comadooq.com. Its selectivity is notably high, exhibiting over 100-fold discrimination against a range of other kinases tocris.comfishersci.ptcaymanchem.commybiosource.com.

Table 1: Key Pharmacodynamic Parameters of this compound

| Parameter | Value | Reference |

| TrkA IC50 | 2 nM | tocris.comselleckchem.com |

| Kinase Selectivity | >100-fold | tocris.comcaymanchem.com |

| SK-ES-1 Cell Proliferation IC50 | 1.13 µM | oncotarget.com |

| RD-ES Cell Proliferation IC50 | 1.94 µM | oncotarget.com |

Neurite Outgrowth Modulation: this compound has been shown to abolish nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells medchemexpress.comd-nb.infoplos.orgresearchgate.netresearchgate.net. This inhibitory effect extends to neurite outgrowth induced by specific scorpion toxins like BmK NSPK, which promotes neurite extension via the NGF/TrkA signaling pathway researchgate.net. The enhancement of NGF-induced neurite outgrowth by rivastigmine (B141) was also completely inhibited by this compound, indicating its critical role in TrkA-mediated neurite development pathways d-nb.infoplos.orgresearchgate.net.

Amyloid-β Protein Precursor (AβPP) Processing: In neuroglioma cells and PDAPP AD transgenic mouse models, this compound has been utilized to clarify the role of TrkA in modulating AβPP cleavage caymanchem.comnih.govnih.gov. Studies indicate that TrkA inhibition can influence the levels of AβPP derivatives nih.gov.

Cell Proliferation and Apoptosis: this compound has been found to reduce the proliferation of Ewing sarcoma (ES) cells, including SK-ES-1 and RD-ES cell lines, in a dose-dependent manner oncotarget.com. Furthermore, it has been demonstrated to induce a relevant increase in caspase-3, leading to apoptosis, and can specifically block TrkA-induced cell death selleckchem.com. This compound also blocks TrkA-mediated γH2AX production, which is associated with DNA damage response and apoptosis selleckchem.com.

Signaling Pathway Inhibition: Downstream of TrkA, this compound inhibits the phosphorylation levels of protein kinase B (Akt) and extracellular signal-regulated kinases 1/2 (ERK1/2), which are key components of the NGF/TrkA signaling pathway d-nb.infoplos.orgresearchgate.net.

Neurotoxicity and Specific Adverse Effects in Research Models

Research investigations involving this compound have provided insights into its effects within neurological contexts, highlighting both its intended inhibitory actions and some specific observations in disease models.

Paradoxical Effect in Alzheimer's Disease Models: In studies using PDAPP AD transgenic mice, treatment with this compound at 10 mg/kg for 5 days resulted in an increase in the level of soluble amyloid-β protein precursor alpha (sAβPPα) and the sAβPPα to Aβ ratio nih.gov. This finding suggests a "paradoxical effect" where TrkA inhibition might have detrimental rather than beneficial effects on Alzheimer's disease pathophysiology in certain contexts, potentially by negating the beneficial effects of TrkA activation or altering AβPP processing in an unexpected manner nih.gov.

Protection Against TrkA-Induced Cell Death: Conversely, this compound has demonstrated a protective effect against TrkA-induced cell death in overexpression models. TrkA overexpression was shown to induce significant cell death, which was effectively blocked by the presence of this compound (1 µM) nih.gov. This compound also specifically blocks apoptosis and cell death induced by TrkA and can block TrkA-mediated γH2AX production, which is associated with DNA damage selleckchem.com. These findings suggest that while TrkA signaling is crucial for neuronal survival, its dysregulation or overexpression can lead to cell death, which this compound can mitigate.

No other specific neurotoxicity or adverse effects caused by this compound itself, beyond its direct pharmacological actions on TrkA and the observed paradoxical effect in AD models, are extensively detailed in the provided preclinical research findings.

Advanced Research Directions and Future Perspectives for Gw 441756

Elucidation of Novel Biological Pathways and Targets

GW 441756 is a potent and selective inhibitor of TrkA, the high-affinity receptor for Nerve Growth Factor (NGF). caymanchem.comstressmarq.com This specificity has made it an invaluable chemical probe for dissecting the NGF/TrkA signaling pathway, which is crucial for neuronal survival, differentiation, and pain modulation. stressmarq.com Research utilizing this compound has moved beyond these classical functions to uncover novel biological roles for TrkA signaling in various cellular contexts.

One of the most significant new avenues of investigation is in the field of neurodegenerative diseases. In preclinical models of Alzheimer's disease, TrkA inhibition by this compound was found to modulate the processing of the amyloid-β protein precursor (AβPP). caymanchem.comnih.gov Treatment with this compound led to an increase in the ratio of the neuroprotective sAβPPα fragment to the neurotoxic Aβ peptide, suggesting that inhibiting TrkA kinase activity could be a novel therapeutic strategy for Alzheimer's. nih.gov

Further research has identified TrkA's role in the development of the central nervous system. Studies on oligodendrocyte precursor cells (OPCs) demonstrated that blocking TrkA activity with this compound impairs their differentiation and maturation, highlighting a previously unappreciated role for NGF/TrkA signaling in myelination. frontiersin.org In the context of cancer, this compound has been instrumental in clarifying TrkA-mediated tyrosine phosphorylation pathways in neuroblastoma cells. caymanchem.comcaymanchem.com It has also been used in studies of mastocytosis, where the NGF/TrkA pathway is implicated in the development of resistance to standard therapies. oncotarget.com

Investigation of Combination Therapies

The exploration of this compound in combination with other targeted agents has yielded promising results, particularly in oncology. Research in Ewing sarcoma, an aggressive pediatric cancer, has shown that while this compound can reduce cancer cell proliferation on its own, its efficacy is significantly enhanced when combined with other inhibitors. nih.govoncotarget.comoncotarget.com

A key study demonstrated that the dual inhibition of TrkA with this compound and TrkB with the inhibitor Ana-12 produced a more robust anti-proliferative effect than either agent used alone. nih.govoncotarget.com This synergistic effect was observed in both chemotherapy-sensitive and resistant Ewing sarcoma cell lines, suggesting that simultaneously targeting multiple Trk family receptors could be a powerful strategy to overcome resistance and improve therapeutic outcomes. nih.gov The enhanced effect of the combination was comparable to that of a pan-Trk inhibitor, which blocks multiple Trk receptors, validating the multi-targeted approach. nih.govoncotarget.com

| Cell Line | Treatment | Effect on Proliferation | Significance |

|---|---|---|---|

| SK-ES-1 | This compound (0.1 µM) | Reduced | p < 0.01 vs. control |

| SK-ES-1 | Ana-12 (TrkB inhibitor) | Reduced | - |

| SK-ES-1 & RD-ES | This compound + Ana-12 (0.1 µM and 1 µM) | More robust inhibition than either inhibitor alone | p < 0.05 vs. single agents |

Exploration in New Disease Areas

The utility of this compound as a research tool has led to its exploration in a wide range of diseases beyond its initial focus. As detailed in section 5.1, its use in Alzheimer's disease models represents a major expansion into neurodegenerative disorders. nih.gov

In oncology, its potential applications are broadening. In addition to Ewing sarcoma, computational and gene expression analyses have identified this compound as a potential therapeutic agent in several other malignancies. nih.govoncotarget.com These include:

Osteosarcoma researchgate.net

Head and Neck Squamous Cell Carcinoma (HNSCC) nih.gov

Clear Cell Renal Cell Carcinoma nih.gov

Breast Cancer frontiersin.org

Primary Central Nervous System Lymphoma nih.gov

Furthermore, its role in modulating the differentiation of oligodendrocyte precursor cells suggests its utility in studying demyelinating diseases like multiple sclerosis. frontiersin.org The compound's ability to affect neurite outgrowth in spinal cord neurons also positions it as a valuable tool for research into spinal cord injury and regeneration. mdpi.com

Development of Next-Generation TrkA Inhibitors

The clinical success of first-generation pan-Trk inhibitors like larotrectinib (B560067) and entrectinib (B1684687) for treating cancers with NTRK gene fusions has validated Trk kinases as therapeutic targets. nih.govresearchgate.netnih.gov However, a significant clinical challenge is the development of acquired resistance, frequently caused by mutations in the Trk kinase domain. researchgate.netinsitro.com

This has spurred the development of next-generation Trk inhibitors specifically designed to overcome these resistance mutations. nih.govinsitro.com Compounds such as selitrectinib (B610772) (LOXO-195) and repotrectinib (B610555) are structurally distinct from earlier inhibitors and have demonstrated efficacy in patients whose cancers have become resistant to first-generation drugs. nih.govinsitro.comsemanticscholar.org The development strategy often focuses on creating molecules, such as compact macrocycles, that can bind effectively to the mutated kinase. nih.govsemanticscholar.org

Another direction in drug development is the pursuit of greater selectivity. While pan-Trk inhibitors are effective, they can have on-target side effects related to the inhibition of different Trk receptors in non-target tissues, including the central nervous system. researchgate.netresearchgate.net Consequently, there is growing interest in developing inhibitors that are highly selective for TrkA, which could offer an improved safety profile. researchgate.netnih.gov

Translational Research Implications and Challenges

The journey of Trk inhibitors from laboratory tools like this compound to approved drugs has several important translational implications and highlights ongoing challenges. The approval of Trk inhibitors for any solid tumor with an NTRK fusion represents a landmark success for "tissue-agnostic" cancer therapy, where the genetic makeup of the tumor, rather than its location in the body, dictates treatment. nih.gov

A primary challenge remains acquired drug resistance. insitro.comtargetedonc.com While next-generation inhibitors are a significant step forward, resistance can also emerge against these agents, necessitating continuous research into resistance mechanisms and the development of third-generation drugs or alternative strategies. targetedonc.com

Translating preclinical findings into clinical success also involves overcoming pharmacokinetic hurdles. For instance, poor penetration of the blood-brain barrier can limit a drug's effectiveness for central nervous system diseases, a challenge noted in the Alzheimer's research that prompted the use of this compound as a substitute for another compound. nih.gov Furthermore, in silico models suggest that an individual's genetic background, such as polymorphisms in genes for drug transporters, could influence their response to TrkA inhibitors, complicating the prediction of clinical outcomes. ebi.ac.uk

Methodological Advancements in TrkA Inhibition Research

Research on TrkA inhibition is benefiting from significant methodological advancements that accelerate the discovery and characterization of new inhibitors.

Computational Screening: In silico techniques like molecular docking and molecular dynamics simulations are now widely used to screen vast libraries of compounds for their potential to bind to TrkA. frontiersin.org This approach can rapidly identify novel drug candidates, including allosteric inhibitors that bind to sites other than the ATP-binding pocket, potentially offering greater selectivity. frontiersin.org

Genomic and Proteomic Approaches: High-throughput methods are providing a deeper understanding of TrkA signaling. Proteomic analyses have been used to map the intricate network of proteins involved in TrkA-mediated pathways in neuroblastoma cells. caymanchem.comcaymanchem.com In parallel, large-scale genomic analyses of tumors, such as weighted gene co-expression network analysis (WGCNA), are being used to identify gene expression signatures that can predict a cancer's sensitivity to specific inhibitors like this compound. researchgate.netnih.gov

Ethical Considerations in Preclinical Research with this compound

While this compound is a preclinical research compound, the work it supports feeds directly into the development of new medicines, raising important ethical considerations. The targeted therapies that emerge from this line of research are often highly expensive. This creates a significant ethical challenge related to patient access and affordability. ebi.ac.uk

Health bodies, such as the UK's National Institute for Health and Care Excellence (NICE), conduct cost-effectiveness analyses to determine if a drug's benefit justifies its cost for public healthcare systems. ebi.ac.uk These economic realities can impact which advanced therapies become widely available to patients. Therefore, the preclinical research that underpins these expensive drugs is indirectly linked to these broader societal and ethical debates on healthcare resource allocation. Additionally, any preclinical research involving animal models, such as the mouse models used in Alzheimer's studies with this compound, must adhere to strict ethical guidelines to ensure animal welfare. nih.gov

Q & A

Q. What is the primary mechanism of action of GW 441756 in TrkA-mediated signaling pathways?

this compound selectively inhibits tropomyosin-related kinase A (TrkA) with an IC50 of 2 nM, blocking downstream signaling events such as phosphorylation of Akt and γH2AX production. To validate its mechanism, researchers should perform kinase inhibition assays using recombinant TrkA and confirm target engagement via Western blotting for phosphorylated TrkA (pTrkA) in cellular models. Dose-response studies (e.g., 0.1–50 μM) are critical to establish specificity, as the compound shows >100-fold selectivity over other kinases .

Q. How should this compound stock solutions be prepared to ensure stability and reproducibility?

this compound is soluble in DMSO at 18.33 mg/mL (66.59 mM). For long-term stability, prepare aliquots of the stock solution and store at -80°C for ≤1 year. Avoid freeze-thaw cycles. For working concentrations, dilute in cell culture media to ensure final DMSO concentrations ≤0.1% (v/v). Always include vehicle controls (equivalent DMSO) to rule out solvent toxicity .

Q. What methods are recommended to confirm TrkA specificity in cellular models?

To validate TrkA specificity:

- Use TrkA-overexpressing cell lines (e.g., SH-SY5Y) and compare responses to TrkA-negative controls.

- Perform kinase profiling assays to rule off-target effects on related kinases (e.g., TrkB, TrkC, or CDKs).

- Combine this compound with TrkA-specific agonists (e.g., NGF) to assess rescue of phenotype .

Advanced Research Questions

Q. How can researchers address discrepancies in TrkA inhibition efficacy across different cellular models?

Discrepancies may arise due to variations in TrkA expression levels, compensatory signaling (e.g., via p75NTR), or cell-type-specific metabolic factors. To resolve this:

Q. What experimental controls are essential when studying the dose-dependent effects of this compound on apoptosis in TrkA-overexpressing cells?

Key controls include:

- Vehicle controls: DMSO at the highest concentration used.

- Positive controls: Staurosporine (1 μM) or other apoptosis inducers.

- Negative controls: TrkA-negative cell lines (e.g., HEK293).

- Rescue experiments: Co-treatment with NGF (10–100 ng/mL) to confirm TrkA-dependent apoptosis. Measure caspase-3/7 activity and annexin V staining for quantification .

Q. How can this compound be used to investigate crosstalk between TrkA and JAK-STAT pathways?

this compound has been shown to suppress STAT3/5 activation in endometrial cells when combined with AG490 (a JAK2 inhibitor). To study crosstalk:

Q. What methodologies are recommended for assessing this compound’s impact on cellular morphology (e.g., podosome formation)?

- Imaging: Use confocal microscopy to visualize podosomes (phalloidin staining for actin) in macrophages or cancer cells.

- Quantification: Score podosome density (cells with >10 podosomes/μm²) and polarity (localization to one cell quadrant).

- Inhibitor validation: Co-treat with p75NTR-neutralizing antibodies to differentiate TrkA-dependent effects .

Q. How should researchers design studies to evaluate this compound’s role in neuroprotection or neurodegeneration?

- Models: Use primary neurons or neuroblastoma cells exposed to oxidative stress (e.g., H2O2) or amyloid-β.

- Endpoints: Measure neurite outgrowth (ImageJ analysis), mitochondrial membrane potential (JC-1 dye), and survival (MTT assay).

- Dosing: Pre-treat cells with this compound (0.1–10 μM) for 1 hour before injury .

Q. What strategies can mitigate off-target effects when combining this compound with other kinase inhibitors (e.g., Ana-12)?

- Dose titration: Perform checkerboard assays to identify non-antagonistic concentrations.

- Pathway mapping: Use phospho-kinase arrays to identify overlapping targets.

- Validation: Compare single-agent vs. combination effects on proliferation (CellTiter-Glo) and apoptosis (TUNEL assay) .

Q. How can single-cell RNA sequencing (scRNA-seq) enhance understanding of this compound’s heterogeneous effects in tumor populations?

- Protocol: Treat cancer cells (e.g., MKN45) with this compound (IC50 dose) for 24 hours, then perform scRNA-seq.

- Analysis: Cluster cells based on TrkA pathway activity (e.g., NGF-responsive genes) and correlate with drug resistance markers (e.g., ABC transporters).

- Validation: Use fluorescence-activated cell sorting (FACS) to isolate subpopulations and re-test drug sensitivity .

Methodological Notes

- Data Contradictions: If results conflict with literature (e.g., variable effects on pAkt), validate using orthogonal assays (e.g., ELISA vs. Western blot) and ensure consistent cell passage numbers .

- In Vivo Considerations: For animal studies, calculate dosing using body surface area normalization. This compound’s solubility in 5% DMSO/30% PEG300/60% saline is suitable for intraperitoneal administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.